molecular formula C16H27NO5 B2789018 (2S,3S)-2-[[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]methyl]oxolane-3-carboxylic acid CAS No. 2138566-59-1

(2S,3S)-2-[[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]methyl]oxolane-3-carboxylic acid

Número de catálogo: B2789018
Número CAS: 2138566-59-1
Peso molecular: 313.394
Clave InChI: JRIYKDUAADDSFJ-STQMWFEESA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

“(2S,3S)-2-[[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]methyl]oxolane-3-carboxylic acid” is a chiral organic compound characterized by a piperidine ring protected by a tert-butoxycarbonyl (Boc) group and a tetrahydrofuran (oxolane) ring substituted with a carboxylic acid at the 3-position. Its Boc group enhances stability during synthetic processes, while the oxolane ring may influence solubility and conformational rigidity .

Propiedades

IUPAC Name

(2S,3S)-2-[[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]methyl]oxolane-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27NO5/c1-16(2,3)22-15(20)17-7-4-11(5-8-17)10-13-12(14(18)19)6-9-21-13/h11-13H,4-10H2,1-3H3,(H,18,19)/t12-,13-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRIYKDUAADDSFJ-STQMWFEESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CC2C(CCO2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C[C@H]2[C@H](CCO2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparación Con Compuestos Similares

Table 1: Comparative Analysis of Key Compounds

Compound Name (CAS No.) Molecular Formula Molecular Weight (g/mol) Key Structural Features Functional Implications
Target Compound (Not specified in evidence) C₁₇H₂₇NO₅ 329.40* Boc-protected piperidin-4-ylmethyl, oxolane-3-carboxylic acid, (2S,3S) stereochemistry Enhanced conformational rigidity; chiral specificity
(3S,4R)-1-Boc-4-phenylpiperidine-3-carboxylic acid (652971-20-5) C₁₇H₂₃NO₄ 305.37 Boc-protected piperidine, phenyl substituent at C4, carboxylic acid at C3 Hydrophobic interactions via phenyl group
1-Methyl-5-oxopyrrolidine-3-carboxylic acid (42346-68-9) C₆H₉NO₃ 143.14 Pyrrolidone ring, methyl group at N1, ketone at C5 Potential metabolic instability due to ketone
(2S)-3-Methyl-2-[[1-Boc-piperidine-4-carbonyl]amino]butanoic acid (1173670-71-7) C₁₇H₂₉N₃O₅ 355.43 Boc-piperidine linked via amide to L-valine residue Peptide-like structure; protease targeting
2-[(2S)-1-Boc-piperidin-2-yl]acetic acid (159898-10-9) C₁₃H₂₃NO₄ 265.33 Boc-piperidine with acetic acid side chain at C2 Simplified backbone; flexibility in derivatization
(2S)-2-[[1-Boc-piperidine-4-carbonyl]amino]-4-methylsulfanylbutanoic acid (1173668-87-5) C₁₆H₂₈N₂O₅S 360.47 Boc-piperidine linked via amide to methionine analog Sulfur moiety for redox or metal interactions

*Calculated based on molecular formula.

Key Observations

Core Structure Variations: The target compound’s oxolane ring distinguishes it from phenyl-substituted () or pyrrolidone-based analogs (). The oxolane’s ether oxygen may improve water solubility compared to purely hydrocarbon rings . Piperidine vs.

Functional Group Impact :

  • The Boc group in all piperidine derivatives () serves as a protective moiety for amines, critical in multi-step syntheses.
  • Carboxylic acid positioning (e.g., C3 in oxolane vs. C3 in phenylpiperidine) influences hydrogen-bonding capacity and binding to biological targets .

Stereochemical Considerations :

  • The (2S,3S) configuration in the target compound contrasts with the (3S,4R) stereochemistry in ’s phenylpiperidine analog. Such differences can drastically alter receptor affinity or enzymatic recognition .

Side Chain Modifications :

  • Methionine-like methylsulfanyl groups () introduce sulfur-based reactivity, whereas valine or acetic acid side chains () prioritize steric or electronic effects .

Spectroscopic and Analytical Insights

  • NMR and UV Spectroscopy : and highlight the use of ¹H-NMR and ¹³C-NMR to resolve stereochemistry and confirm Boc protection, critical for validating synthetic routes .
  • Safety and Handling : Safety data sheets () emphasize standard precautions for carboxylic acid derivatives, including proper ventilation and protective equipment.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.